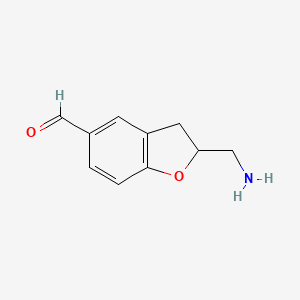
2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of an aminomethyl group attached to a dihydrobenzofuran ring, with an aldehyde functional group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring, followed by the introduction of the aminomethyl group and the aldehyde functional group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Catalysts and reagents are selected to maximize efficiency and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)indole
- Aminomethyl propanol
Uniqueness
2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to its specific combination of functional groups and the benzofuran ring structure
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-3,6,9H,4-5,11H2 |
Clave InChI |
TUFXGCURFTYFQB-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C1C=C(C=C2)C=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13180845.png)
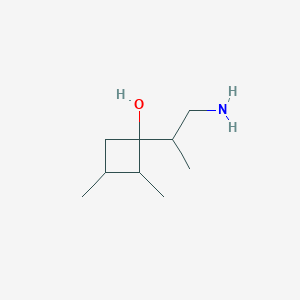


![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)

![1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13180879.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
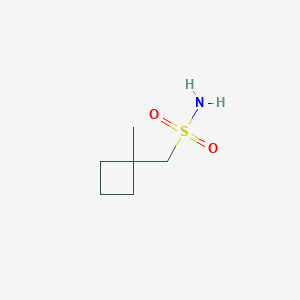
![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)
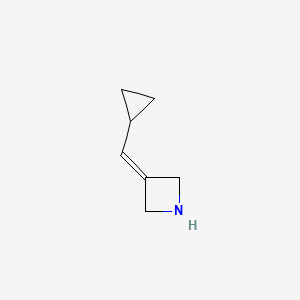
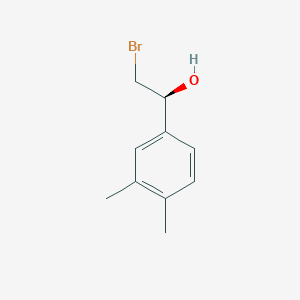

![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)
